Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide charts the historical and pharmacological journey of aliphatic amine stimulants, a class of compounds that has profoundly impacted medicine and society. From their roots in traditional herbal remedies to their synthesis in the laboratory and their complex regulatory history, this document provides an in-depth exploration of their discovery, chemical evolution, and ever-evolving role in pharmacology.
From Ancient Herb to Isolated Alkaloid: The Dawn of Ephedrine
The story of aliphatic amine stimulants begins not in a modern laboratory, but in ancient China with the use of the Ephedra sinica plant, known as Ma Huang, for thousands of years to treat respiratory ailments.[1] The active principle of this plant, ephedrine, was first isolated in 1885 by Japanese chemist Nagai Nagayoshi.[2][3] This marked a pivotal moment, transitioning a traditional remedy into the realm of modern pharmacology.
Ephedrine's sympathomimetic effects, mimicking the action of the sympathetic nervous system, were quickly recognized.[4] Its ability to constrict blood vessels and relax bronchial smooth muscle made it an effective treatment for asthma and nasal congestion.[1] The structural elucidation of ephedrine revealed a phenethylamine backbone, a core structure that would become the template for a vast array of synthetic stimulants to follow.
The Age of Synthesis: Amphetamine and Methamphetamine Emerge
The quest for a synthetic alternative to the naturally derived and supply-limited ephedrine led to the birth of a new era in stimulant pharmacology.[5]
The Synthesis of Amphetamine
In 1887, the Romanian chemist Lazăr Edeleanu, working in Germany, first synthesized phenylisopropylamine, the compound that would later be known as amphetamine.[6][7] However, its pharmacological properties remained unexplored for several decades. It was not until 1927 that Gordon Alles, in his search for a synthetic ephedrine substitute, independently re-synthesized amphetamine and discovered its potent central nervous system (CNS) stimulant effects.[6][8]
One of the early and widely used methods for the synthesis of amphetamine was the Leuckart reaction .[1][9][10] This method involves the reductive amination of a ketone, in this case, phenyl-2-propanone (P2P), using formamide or ammonium formate.[9]
Experimental Protocol: Leuckart Synthesis of Amphetamine
Objective: To synthesize amphetamine from phenyl-2-propanone (P2P) via the Leuckart reaction.
Materials:
-
Phenyl-2-propanone (P2P)
-
Formamide (or Ammonium Formate)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or sodium carbonate (Na2CO3)
-
Diethyl ether (or other suitable non-polar solvent)
-
Anhydrous sodium sulfate
-
Reaction flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Formylation: In a reaction flask, combine phenyl-2-propanone with an excess of formamide (or ammonium formate). Heat the mixture under reflux at a temperature of 160-200°C for several hours. This step forms the intermediate, N-formylamphetamine.[2]
-
Hydrolysis: After cooling, add a solution of hydrochloric acid to the reaction mixture. Heat the mixture to approximately 100°C for a few hours to hydrolyze the N-formylamphetamine to amphetamine and formic acid.[2]
-
Basification and Extraction: Allow the solution to cool. Carefully neutralize the mixture by the slow addition of a strong base, such as sodium hydroxide or sodium carbonate, until the pH is alkaline (pH 10-12). This will liberate the amphetamine freebase, which will separate as an oily layer.[2]
-
Extract the amphetamine freebase from the aqueous layer using a non-polar solvent like diethyl ether. Perform multiple extractions to ensure complete recovery.[2]
-
Drying and Isolation: Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Purification: The solvent can be removed by evaporation, and the resulting amphetamine freebase can be further purified by distillation. To obtain the more stable salt form, hydrogen chloride gas can be bubbled through the ethereal solution to precipitate amphetamine hydrochloride.
The Creation of Methamphetamine
Shortly after the initial synthesis of amphetamine, in 1893, Nagai Nagayoshi also synthesized methamphetamine from ephedrine.[11][12] However, it was the Japanese pharmacologist Akira Ogata who, in 1919, developed a method to synthesize it in its crystalline form, which became widely known.[6][12] A common early method for this conversion involved the reduction of ephedrine or pseudoephedrine using red phosphorus and hydriodic acid.[13][14]
Experimental Protocol: Synthesis of Methamphetamine from Pseudoephedrine
Objective: To synthesize methamphetamine from pseudoephedrine via reduction with red phosphorus and hydriodic acid.
Materials:
-
Pseudoephedrine (or ephedrine)
-
Red phosphorus
-
Hydriodic acid (or iodine and water to generate it in situ)[14]
-
Sodium hydroxide (lye)
-
Non-polar solvent (e.g., toluene, ether)
-
Reaction flask with reflux condenser
-
Heating source
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: Combine pseudoephedrine, red phosphorus, and hydriodic acid in a reaction flask equipped with a reflux condenser.[12]
-
Reaction: Gently heat the mixture. The reaction is exothermic and needs to be controlled. The mixture is typically refluxed for several hours.
-
Neutralization: After the reaction is complete and the mixture has cooled, filter to remove the excess red phosphorus. The remaining acidic solution is then carefully neutralized with a strong base, such as a lye (sodium hydroxide) solution.[12]
-
Extraction: A non-polar solvent is added to extract the methamphetamine freebase from the aqueous layer.
-
Purification: The solvent layer containing the methamphetamine is separated. The solvent can then be evaporated to yield the methamphetamine freebase. To form the crystalline hydrochloride salt, hydrogen chloride gas is bubbled through the solution.[12]
Early Pharmacological Characterization: Unveiling the Stimulant Effects
The initial pharmacological investigations of these newly synthesized aliphatic amines were focused on characterizing their stimulant properties. Early 20th-century researchers relied on a variety of in vivo models to assess the effects of these compounds on the central and sympathetic nervous systems.
Assessing Central Nervous System Stimulation
Locomotor Activity Assays: A primary method for quantifying the stimulant effects of these drugs was the measurement of locomotor activity in animals, typically rodents.[15][16][17] Increased movement, such as running and exploratory behavior, in an open-field apparatus was a key indicator of CNS stimulation.[18][19] These assays, while simple, provided a robust and quantifiable measure of a compound's stimulant properties.
Evaluating Sympathomimetic and Cardiovascular Effects
The cardiovascular effects of these sympathomimetic amines were of significant interest.[4] Early studies in anesthetized animals, such as cats, involved the direct measurement of blood pressure and heart rate following intravenous administration of the compounds.[20][21][22] These experiments allowed for the characterization of their pressor (blood pressure-increasing) and chronotropic (heart rate-increasing) effects.
Structure-Activity Relationships: Decoding the Molecular Blueprint
The discovery of amphetamine and methamphetamine spurred a wave of research into the relationship between their chemical structure and pharmacological activity (SAR). These studies were crucial in understanding how modifications to the phenethylamine backbone influence potency, selectivity, and overall effects.
| Structural Modification | Effect on CNS Stimulant Activity | Example | Reference |
| α-Methylation | Increases resistance to metabolism by monoamine oxidase (MAO), prolonging duration of action. | Amphetamine vs. Phenethylamine | [23] |
| N-Methylation | Generally increases CNS stimulant potency. | Methamphetamine vs. Amphetamine | [23] |
| N-Alkylation (larger groups) | Tends to decrease stimulant activity while sometimes increasing anorexiant properties. | Fenfluramine | [23] |
| Ring Substitution (e.g., para-chloro) | Can increase potency at the serotonin transporter (SERT). | para-Chloroamphetamine | [23] |
| β-Hydroxylation | Decreases lipid solubility and ability to cross the blood-brain barrier, reducing CNS activity. | Phenylpropanolamine vs. Amphetamine | [23] |
| Stereochemistry (S- vs. R-enantiomer) | The S-(+)-enantiomer of amphetamine is significantly more potent as a CNS stimulant than the R-(-)-enantiomer. | Dextroamphetamine vs. Levoamphetamine | [23] |
The core mechanism of action of amphetamine and its analogs involves their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[8][24] These drugs act as substrates for these transporters, leading to the reverse transport of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft, thereby increasing their extracellular concentrations.
Caption: Mechanism of amphetamine action on dopamine transporters.
The Path to Clinical Use and Regulatory Scrutiny
The potent CNS stimulant effects of amphetamine led to its rapid adoption for a wide range of medical applications.
Early Clinical Applications
Initially marketed as the "Benzedrine" inhaler in 1932 for nasal congestion, amphetamine tablets became available by prescription in 1935 for the treatment of narcolepsy.[16][25] Its use quickly expanded to include the treatment of depression, obesity, and attention deficit hyperactivity disorder (ADHD) in children.[25] During World War II, amphetamines were widely distributed to soldiers by both Allied and Axis forces to combat fatigue and enhance performance.[6][19]
The Rise of Regulation
The widespread use and growing recognition of the abuse potential and adverse effects of amphetamines led to increased regulatory control.[26] In the United States, the tide began to turn with the 1970 Comprehensive Drug Abuse Prevention and Control Act , which included the Controlled Substances Act (CSA) .[3][27][28] This legislation established a scheduling system for drugs based on their abuse potential and medical utility.[29] Amphetamine and methamphetamine were placed in Schedule III and later moved to the more restrictive Schedule II, signifying a high potential for abuse.[6][30]
Caption: A simplified timeline of the regulation of amphetamines.
Modern Developments: The Prodrug Approach
In an effort to mitigate the abuse potential associated with immediate-release amphetamine formulations, modern drug development has focused on creating novel delivery systems. A significant advancement in this area is the development of lisdexamfetamine (Vyvanse) , a prodrug of dextroamphetamine.[14][31]
Lisdexamfetamine is chemically composed of L-lysine covalently bonded to dextroamphetamine.[1] It is pharmacologically inactive until it is hydrolyzed in the bloodstream, primarily by enzymes in red blood cells, to release dextroamphetamine.[32] This enzymatic conversion provides a slower, more gradual release of the active drug, leading to a smoother pharmacokinetic profile and a reduced potential for abuse via non-oral routes of administration.[14] Lisdexamfetamine received its first FDA approval in 2007 for the treatment of ADHD in children.[6][11]
Caption: The activation pathway of the prodrug lisdexamfetamine.
Conclusion
The historical development of aliphatic amine stimulants is a compelling narrative of scientific discovery, therapeutic innovation, and societal adaptation. From the ancient use of Ephedra to the sophisticated design of prodrugs, this class of compounds has continually evolved. For researchers and drug development professionals, understanding this history provides a crucial context for the ongoing exploration of novel therapeutics that harness the beneficial effects of CNS stimulation while minimizing the risks of abuse and adverse effects. The journey of aliphatic amine stimulants is far from over, and future innovations will undoubtedly build upon this rich and complex pharmacological legacy.
References
-
History and culture of substituted amphetamines. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]
- Fresqui, M. A. C., et al. (2012). The influence of R and S configurations of a series of amphetamine derivatives on quantitative structure–activity relationship. Journal of Molecular Structure, 1035, 249-256.
-
Who Created Methamphetamine: Explore The Origins. (2025, December 15). The Haven Detox. Retrieved from [Link]
-
Nagai Nagayoshi. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]
-
-
HISTORY OF AMPHETAMINES AND METHAMPHETAMINES. (2022, April 15). Facts and Details. Retrieved from [Link]
-
History - Methamphetamine. (n.d.). Release. Retrieved from [Link]
- Verma, R. (2010). Review: Synthetic Methods for Amphetamine.
-
A Speedy History of America's Addiction to Amphetamine. (2017, October 27). HISTORY. Retrieved from [Link]
-
Gordon Alles. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]
-
Origins of Meth. (n.d.). Arkansas Department of Human Services. Retrieved from [Link]
-
Formetorex. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]
-
Fast Times: The Life, Death, and Rebirth of Amphetamine. (2012, April 15). Science History Institute. Retrieved from [Link]
-
Leuckart Route Amphetamine HCL Educational Guide. (n.d.). Scribd. Retrieved from [Link]
-
Controlled Substances Act. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]
-
Drug Scheduling Under the Controlled Substances Act. (2025, March 27). Radius Anesthesia of Ohio. Retrieved from [Link]
- Li, Y., et al. (2024).
- Kanda, Z., Sekiya, A., & Nakashima, M. (1956). Investigation of the cardiovascular action of sympathetic amines using two kinds of strain gauge instrument. Nagoya Journal of Medical Science, 28(2), 101-110.
-
How do you make methamphetamines? (2003, February 10). Tennessee Poison Center. Retrieved from [Link]
-
Information Brief: Iodine in Methamphetamine Production. (2002, July 15). U.S. Department of Justice. Retrieved from [Link]
-
Clandestine Manufacture of Amphetamine from Benzaldehyde: An Investigative Analysis of its Synthesis. (n.d.). Sciencemadness.org. Retrieved from [Link]
-
Review: Synthetic Methods for Amphetamine. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Birth of Amphetamine. (2017, March 20). McGill University Office for Science and Society. Retrieved from [Link]
- Lisdexamfetamine Dimesylate: The First Prodrug Stimulant. (2008). Innovations in Clinical Neuroscience, 5(10), 12-15.
-
Locomotor activity. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]
- Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. (2024, November 6). Molecules, 29(22), 5240.
-
A Brief History of Amphetamine & Methamphetamine. (n.d.). TD Consultancy. Retrieved from [Link]
-
Central Nervous System Stimulants. (n.d.). Retrieved from [Link]
-
Benzedrine ("Bennies"): What Is It and Is It Still Used Today? (n.d.). The Recovery Village. Retrieved from [Link]
- Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. (2023, December 27). Journal of Pharmacology and Experimental Therapeutics, 388(1), 108-118.
-
LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. (n.d.). SCIEX. Retrieved from [Link]
- Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. (2024, November 6). Molecules, 29(22), 5240.
- Pennick, M. (2010). Lisdexamfetamine Dimesylate: Prodrug Delivery, Amphetamine Exposure and Duration of Efficacy. Current Medical Research and Opinion, 26(6), 1315-1325.
- Yirtici, Z., & Tuncel, T. (1990). Sympathomimetic Amines and Cardiac Arrhythmias. Cardiovascular Research, 24(9), 754-758.
-
Sympathomimetic drug. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]
- Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. (2015, April 10). British Journal of Pharmacology, 172(8), 2031-2042.
- Alembik, M. C., & Wainer, I. W. (1988). Resolution and Analysis of Enantiomers of Amphetamines by Liquid Chromatography on a Chiral Stationary Phase: Collaborative Study.
-
Controlled Substance Act. (n.d.). StatPearls. Retrieved from [Link]
- Maryanoff, B. E., et al. (1987). Structure-activity relationships of dopamine- and norepinephrine-uptake inhibitors. Journal of Medicinal Chemistry, 30(5), 880-887.
- Reappraisal of the mechanism of cardiovascular responses to sympathomimetic amines in anaesthetised rats: dual α-adrenoceptor-mediated actions of β-phenylethylamine. (2016). Naunyn-Schmiedeberg's Archives of Pharmacology, 389(10), 1119-1128.
- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2022, September 13). Biomolecules & Therapeutics, 30(5), 455-463.
-
What is the Locomotor Activity Test? (2021, June 11). San Diego Instruments. Retrieved from [Link]
-
What is the locomotor activity test used for in behavioral studies? (2025, September 18). News-Medical.Net. Retrieved from [Link]
- Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats. (2017, February 16). Psychopharmacology, 234(4), 565-575.
- Goldberg, L. I. (1962). Circulatory effects of sympathomimetic amines. American Heart Journal, 63(1), 119-135.
-
A History of the FDA and Drug Regulation in the United States. (n.d.). FDA. Retrieved from [Link]
-
Milestones in US Food and Drug Law. (2023, January 30). FDA. Retrieved from [Link]
Sources